

# Thyminose-d2 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Thyminose-d2	
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## In-Depth Technical Guide to Thyminose-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Thyminose-d2**, a deuterated form of the deoxyribose sugar, Thyminose. This document is intended for professionals in research and drug development, offering key data, experimental insights, and visualizations to support its application in metabolic, pharmacokinetic, and mechanistic studies.

### **Core Data Presentation**

Quantitative data for **Thyminose-d2** and its unlabeled counterpart, Thyminose, are summarized below for direct comparison. The molecular weight for **Thyminose-d2** is calculated based on the substitution of two hydrogen atoms with deuterium.



Property	Thyminose (Deoxyribose)	Thyminose-d2 (Deoxyribose-d2)	Data Source/Citation
CAS Number	533-67-5	478511-68-1	[1][2][3]
Molecular Formula	C5H10O4	C5H8D2O4	[2][4]
Molecular Weight ( g/mol )	134.13	Approx. 136.14	[2][4][5]
Synonyms	2-Deoxy-D-ribose, Deoxyribose	Deoxyribose-d2	[4]

### **Experimental Protocols**

While a specific, publicly available, step-by-step synthesis protocol for **Thyminose-d2** is not detailed in the literature, general and effective methods for the deuterium labeling of sugars, including deoxyribose, are well-established. These methods typically involve catalyzed hydrogen-deuterium (H-D) exchange reactions.

## Representative Protocol: Ruthenium-Catalyzed H-D Exchange for Sugars

This protocol is a generalized representation based on established methods for the regio- and stereoselective deuterium labeling of sugars.[2][6]

Objective: To introduce deuterium atoms at specific positions on the sugar backbone.

#### Materials:

- Thyminose (2-Deoxy-D-ribose)
- Deuterium oxide (D<sub>2</sub>O, 99.9 atom % D)
- Ruthenium on carbon (Ru/C) catalyst
- Hydrogen gas (H<sub>2</sub>) or Deuterium gas (D<sub>2</sub>)
- Inert solvent (e.g., anhydrous dioxane)



- Standard laboratory glassware for inert atmosphere reactions
- Filtration apparatus
- Rotary evaporator
- NMR spectrometer for analysis

### Methodology:

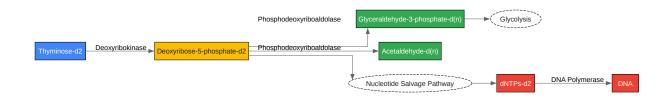
- Preparation: The Thyminose starting material is dried under a high vacuum to remove any
  residual water. All glassware is oven-dried and cooled under an inert atmosphere (e.g.,
  argon or nitrogen).
- Reaction Setup: In a reaction vessel, the Thyminose is dissolved in D<sub>2</sub>O. The Ru/C catalyst is then added to the solution under an inert atmosphere.
- Deuterium Exchange: The reaction vessel is purged with hydrogen or deuterium gas and the
  mixture is stirred at a specified temperature (e.g., 80-120°C) for a defined period (e.g., 12-48
  hours). The progress of the H-D exchange can be monitored by taking small aliquots and
  analyzing them by ¹H NMR spectroscopy to observe the disappearance of specific proton
  signals.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of celite.
- Purification: The D<sub>2</sub>O is removed under reduced pressure using a rotary evaporator. The resulting deuterated sugar may be further purified by recrystallization or chromatography if necessary.
- Analysis: The final product, Thyminose-d2, is analyzed by mass spectrometry to confirm the incorporation of deuterium and by <sup>1</sup>H and <sup>2</sup>H NMR spectroscopy to determine the positions and extent of deuteration.

# Visualizations: Signaling Pathways and Experimental Workflows



### **Metabolic Fate of Deoxyribose**

The following diagram illustrates the primary metabolic pathway of Thyminose (2-Deoxy-Dribose). When **Thyminose-d2** is used in metabolic studies, the deuterium label can be traced through these enzymatic steps to quantify pathway flux and downstream products.[7]



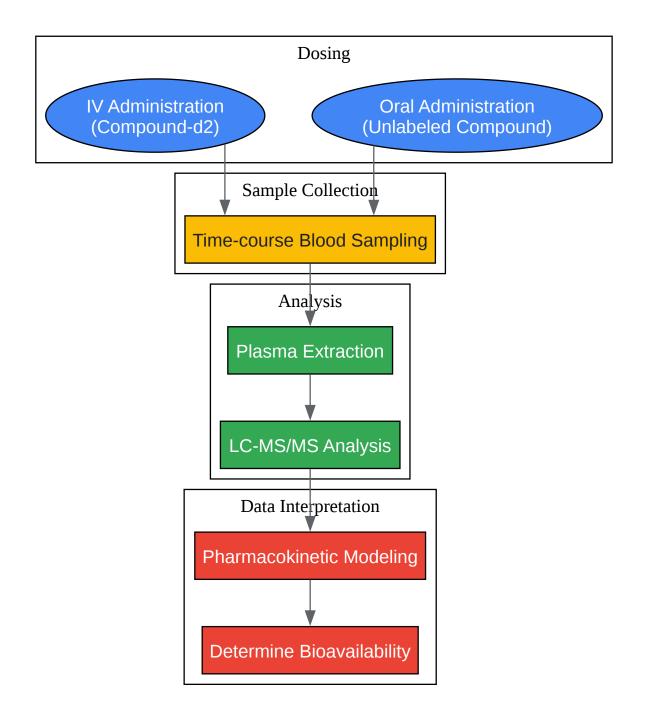
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Caption: Metabolic pathway of **Thyminose-d2**.

## Experimental Workflow for Comparative Pharmacokinetic Studies

Deuterium-labeled compounds like **Thyminose-d2** are invaluable for pharmacokinetic (PK) studies. The diagram below outlines a typical experimental workflow for a comparative PK study using a deuterated and non-deuterated compound, which can be analyzed simultaneously by mass spectrometry.[8][9]





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Caption: Workflow for a comparative pharmacokinetic study.

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